molecular formula C3H6ClN3 B1361054 1H-pyrazol-4-amine hydrochloride CAS No. 4331-28-6

1H-pyrazol-4-amine hydrochloride

Cat. No. B1361054
CAS RN: 4331-28-6
M. Wt: 119.55 g/mol
InChI Key: KZDSLIPVDTVHLL-UHFFFAOYSA-N
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Description

1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H6ClN3 . It is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Synthesis Analysis

Pyrazole derivatives are synthesized using a variety of methods, and they have been reported to possess almost all types of pharmacological activities . The synthesis of pyrazole derivatives has attracted the attention of many researchers due to their diverse applications in different fields such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of 1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring bound to a hydrochloride group . The molecular weight of this compound is 119.55 g/mol .


Chemical Reactions Analysis

Pyrazole derivatives, including 1H-pyrazol-4-amine hydrochloride, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

1H-pyrazol-4-amine hydrochloride has a molecular weight of 119.55 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Synthesis of Bioactive Compounds

1H-pyrazol-4-amine hydrochloride: serves as a precursor in the synthesis of various bioactive compounds. Its incorporation into larger molecules can result in substances with significant biological activity. For instance, pyrazole derivatives have been identified as potential therapeutic agents due to their diverse biological activities .

Agrochemical Applications

The pyrazole ring is a common motif in agrochemicals. 1H-pyrazol-4-amine hydrochloride can be used to create pesticides and herbicides. Its derivatives are known to exhibit insecticidal and fungicidal properties, making them valuable in crop protection strategies .

Material Science

In material science, 1H-pyrazol-4-amine hydrochloride derivatives can be used to develop new materials with unique properties. These materials may have applications in electronics, photonics, and as components of advanced composite materials .

Coordination Chemistry

1H-pyrazol-4-amine hydrochloride: can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties and potential use in industrial processes .

Organometallic Chemistry

In organometallic chemistry, 1H-pyrazol-4-amine hydrochloride is utilized to synthesize organometallic compounds. These compounds are pivotal in catalysis and have applications in organic synthesis and industrial chemistry .

Photophysical Properties

Pyrazole derivatives, including those derived from 1H-pyrazol-4-amine hydrochloride , exhibit exceptional photophysical properties. They are explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Safety And Hazards

While specific safety and hazard information for 1H-pyrazol-4-amine hydrochloride was not found in the retrieved sources, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar chemical compounds .

Future Directions

Given the diverse applications and biological activities of pyrazole derivatives, there is ongoing research interest in synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of more efficient synthesis methods and the exploration of their potential uses in various fields .

properties

IUPAC Name

1H-pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDSLIPVDTVHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195820
Record name Pyrazole, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazol-4-amine hydrochloride

CAS RN

4331-28-6
Record name Pyrazole, 4-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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